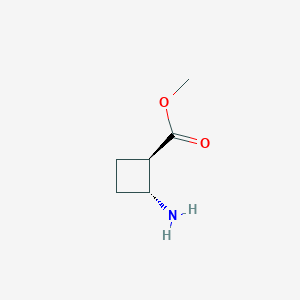

Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate is a chiral cyclobutane derivative featuring an amino group and a methyl ester at the 1- and 2-positions of the four-membered ring, respectively. Its stereochemistry (1R,2R) confers distinct physicochemical and biological properties, making it valuable in pharmaceutical and synthetic chemistry. The compound is identified by CAS number 1238619-78-7 and is typically synthesized via stereoselective methods, such as ion-exchange chromatography or photoredox catalysis, to ensure high enantiomeric purity (>99% ee) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization of γ-substituted amino acid derivatives. This process can be catalyzed by various reagents, including diazo compounds, ylides, and carbene intermediates . The reaction conditions often involve the use of solvents such as methanol, ethanol, or 2-propanol, with temperatures ranging from 278.15 to 318.15 K under atmospheric pressure .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the coupling of cyclobutane derivatives with suitable amino acid precursors under controlled conditions. The use of hydrophobic solvents and acid-binding agents can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylate group can be reduced to form alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reaction conditions vary depending on the desired product but typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and substituted amino cyclobutane compounds. These products can be further utilized in various synthetic applications .

Scientific Research Applications

Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate is a compound with applications in scientific research, particularly in the synthesis of chiral scaffolds and unnatural amino acids . Because the query specifies to avoid content from "smolecule.com," information from that source will not be included.

General Information

rac-methyl (1R,2R)-2-aminocyclobutane-1-carboxylate can cause skin and serious eye irritation, and may cause respiratory irritation .

Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids

Cyclobutane amino acids can be derived through cycloaddition reactions. An efficient formal [2C2] cycloaddition (Michael–Dieckmann-type reaction) on methyl 2-acetamidoacrylate with ketene diethyl acetal gave the cyclobutane core . Two kinds of 2-substituted cyclobutane amino acids have been obtained from this compound by means of stereocontrolled interconversion of functional groups: 1-amino-2-methylcyclobutane-1-carboxylic acids (2,4-methanovalines) and 1-amino-2-methylenecyclobutane-1-carboxylic acid .

(1S,2S)-1- amino-2-methylcyclobutane-1-carboxylic acid (1) (2,4- methanovaline)** was first synthesized by Gaoni in 1995 by the azidation of methyl 2-methyl-3-(phenylsulfonyl)bi- cyclo[1.1.0]butane-1-carboxylate, followed by hydrogenation, desulfonylation, and hydrolysis .

Synthesis of Chiral Scaffolds

Chiral scaffolds have been synthesized through selective transformations from conveniently protected cyclobutane β-amino acids .

Direct Access to Unnatural Cyclobutane α-Amino Acids

Reported research shows the first selective, photocatalyzed [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins .

Comparable Compounds

Methyl 2-aminocyclooctane-1-carboxylate is comparable to several other cyclic amino acids and derivatives:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl (1S,2S)-2-aminocyclobutane-1-carboxylate | Cyclobutane | Smaller ring size; used in peptide synthesis |

| Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate | Cyclobutane | Different stereochemistry; potential bioactivity |

| Methyl (1S,2R)-2-amino-cyclobutane-1-carboxylate | Cyclobutane | Enantiomer with distinct properties |

| Methyl (3S)-3-amino-cyclopentane carboxylate | Cyclopentane | Smaller ring; different biological interactions |

Mechanism of Action

The mechanism of action of Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

Structural Isomers and Enantiomers

The stereochemistry of cyclobutane derivatives significantly influences their behavior. Key isomers include:

- (1S,2R)-isomer (CAS 517914-00-0) and (1R,2S)-isomer (CAS 221158-94-7): These enantiomers exhibit opposite optical rotations and may display divergent biological activities due to chiral recognition .

- Its synthesis involves Boc protection and acid hydrolysis .

Table 1: Stereochemical Variants of Cyclobutane Derivatives

Cyclopropane Analogs

Cyclopropane derivatives, such as (1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate (CAS 138457-95-1), feature a three-membered ring with higher ring strain. This strain enhances reactivity but reduces stability compared to cyclobutanes.

Substituted Cyclobutane Derivatives

Table 2: Substituent Effects on Cyclobutane Derivatives

- Adamantyl-substituted cyclobutane (29) : Exhibits enhanced rigidity and hydrophobicity, suitable for membrane penetration in drug design .

- Methylamino analogs: The replacement of NH₂ with N-methyl in reduces hydrogen-bonding capacity, impacting solubility and receptor interactions .

Physicochemical and Spectroscopic Comparisons

NMR Data Highlights :

- This compound: Expected methyl ester signal at δ ~3.8–3.9 (similar to δ 3.82 in ) .

- Methyl 1-(methylamino)cyclobutanecarboxylate: Shows distinct δ 2.56–2.31 (m, 7H) for cyclobutane protons and methylamino group .

- Adamantyl-substituted derivative (29) : Unique upfield shifts for adamantyl protons (δ ~1.7–2.1) due to shielding effects .

Biological Activity

Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate is a cyclic β-amino acid derivative that has garnered attention for its potential biological activities. This compound exhibits unique structural features that influence its interactions with biological systems, leading to various pharmacological effects. Below is a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound contains a cyclobutane ring with an amino group and a carboxylate group. The synthesis of this compound has been achieved through several stereocontrolled reactions, which are crucial for obtaining the desired enantiomeric forms. Notably, the synthesis often involves methods such as asymmetric Strecker synthesis and Michael–Dieckmann-type reactions to generate the cyclobutane core effectively .

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. One significant mechanism involves the inhibition of ACC deaminase, an enzyme critical in metabolic pathways. Research indicates that this compound can irreversibly inhibit ACC deaminase by modifying nucleophilic residues within its active site, leading to substantial metabolic alterations.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study focusing on the interaction between this compound and ACC deaminase demonstrated that this compound could significantly alter enzyme activity. The research utilized kinetic assays to measure the extent of inhibition and highlighted the compound's potential as a therapeutic agent in metabolic disorders where ACC deaminase plays a crucial role .

Case Study 2: Neurotransmitter Modulation

Another investigation explored the effects of this compound on neurotransmitter systems. The findings suggested that this compound could modulate receptor activity associated with neurotransmission, indicating potential applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate?

- Methodological Answer : The synthesis typically involves cyclopropanation of a precursor (e.g., cyclobutanone derivatives) followed by functionalization. For example:

- Cyano group introduction : React cyclobutanone with malononitrile under basic conditions (e.g., NaOEt in ethanol) to form 2-cyanocyclobutane derivatives .

- Esterification : Treat intermediates with methanol in acidic or catalytic conditions to form the methyl ester .

- Amination : Reduce the cyano group to an amine using LiAlH4 or hydrogenation with Pd catalysts .

Key conditions include temperature control (reflux for cyano addition) and inert atmospheres for reduction steps.

Q. What characterization techniques confirm the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Protons on the cyclobutane ring appear as complex multiplets (δ 2.3–2.6 ppm), while the methyl ester group shows a singlet near δ 3.8 ppm .

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns) to confirm (1R,2R) configuration .

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to C₇H₁₁NO₂ (e.g., [M+H]⁺ = 142.1) .

Q. How can researchers handle reactive intermediates during synthesis?

- Methodological Answer :

- Low-temperature conditions (e.g., –20°C) stabilize intermediates like strained cyclobutane rings.

- Inert atmosphere (N₂/Ar) prevents oxidation of amine groups during reduction steps .

- Solvent selection : Use aprotic solvents (e.g., ethyl acetate) to avoid nucleophilic interference .

Advanced Research Questions

Q. How can enantiomeric purity be validated for (1R,2R)-configured derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using SHELXL refinement. For example, highlights SHELX’s robustness in small-molecule crystallography .

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to confirm stereochemistry .

- Chiral Shift Reagents : Add europium(III) complexes to NMR samples to split enantiomeric proton signals .

Q. How can computational models predict the compound’s reactivity and stability?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate ring strain (cyclobutane: ~26 kcal/mol) and transition-state energies for reactions like ester hydrolysis .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., polar aprotic solvents stabilize the ester group) .

- QSPR Models : Correlate substituent effects (e.g., methyl vs. ethyl esters) with reaction yields using regression analysis .

Q. How to resolve contradictions in reaction yields during scale-up?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Monitor intermediates via in-situ IR to identify competing pathways (e.g., ring-opening vs. retention) .

- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using factorial design. For example, reports 80% yield after optimizing equivalents of 4-toluenesulfonate .

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., cyclopropane derivatives from ring contraction) .

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

methyl (1R,2R)-2-aminocyclobutane-1-carboxylate |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)4-2-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5-/m1/s1 |

InChI Key |

IMHXOVKGKHSNDO-RFZPGFLSSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@H]1N |

Canonical SMILES |

COC(=O)C1CCC1N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.